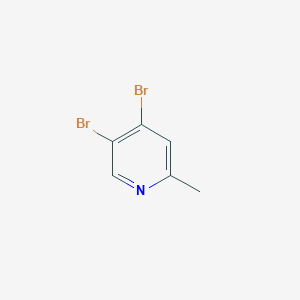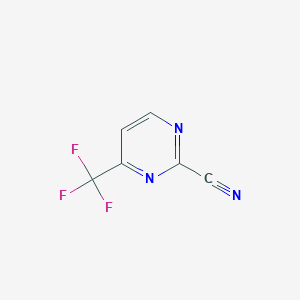
4-(Trifluoromethyl)pyrimidine-2-carbonitrile
Descripción general
Descripción
4-(Trifluoromethyl)pyrimidine-2-carbonitrile is a chemical compound with the CAS Number: 1206459-86-0 . It has a molecular weight of 173.1 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2F3N3/c7-6(8,9)4-1-2-11-5(3-10)12-4/h1-2H . This indicates that the molecule consists of a pyrimidine ring with a trifluoromethyl group attached to the 4th carbon and a carbonitrile group attached to the 2nd carbon .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of Analogues
4-(Trifluoromethyl)pyrimidine-2-carbonitrile is utilized in the synthesis of trifluoromethylated analogues, such as 4,5-dihydroorotic acid analogues. The chemical's interaction, including the C–F···C=O interaction, plays a crucial role in stabilizing certain molecular conformations (Sukach et al., 2015).
Structural Characterization
The compound has been used in the synthesis of various pyrimidine derivatives, where its structure is characterized through methods like X-ray diffraction, demonstrating its role in understanding molecular conformations and interactions (Yang et al., 2014).
Catalysis and Reaction Mechanisms
- Catalyzed Synthesis: In the field of catalysis, this compound is involved in Cu(I)-catalyzed annulation reactions. This showcases its importance in developing new synthesis strategies under various conditions (Mishra & Hajra, 2015).
Biological and Pharmacological Research
- Antibacterial Activity: Derivatives synthesized using this compound have been studied for their antibacterial properties. This indicates its potential use in developing new antibacterial agents (Rostamizadeh et al., 2013).
Environmental and Green Chemistry
- Microwave-Assisted Synthesis: The compound is used in microwave-assisted synthesis processes, which are more environmentally friendly due to their reduced reaction times and energy consumption (Song et al., 2012).
Advanced Material Development
- Photophysical Studies: It is involved in the synthesis of fluorophores, where its derivatives exhibit interesting photophysical properties like emission solvatochromism and aggregation-induced emission, relevant in material science (Fedotov et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
The exact mode of action of 4-(Trifluoromethyl)pyrimidine-2-carbonitrile remains to be elucidated. Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acid residues in the target protein .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may influence cell cycle progression and dna replication .
Result of Action
If it acts as a cdk2 inhibitor, it could potentially halt cell cycle progression, leading to cell growth inhibition .
Propiedades
IUPAC Name |
4-(trifluoromethyl)pyrimidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3/c7-6(8,9)4-1-2-11-5(3-10)12-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOVBBYTTDZNSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

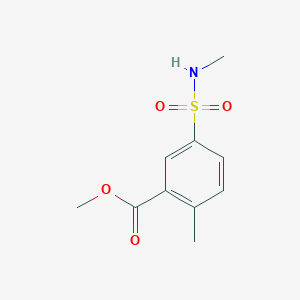
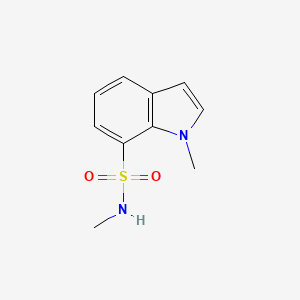
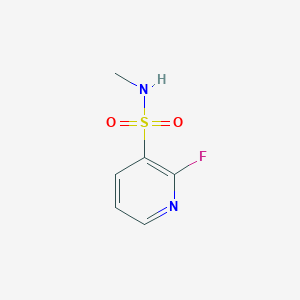
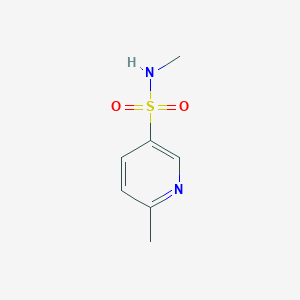



![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B6324915.png)

![9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole](/img/structure/B6324919.png)
![t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B6324923.png)


